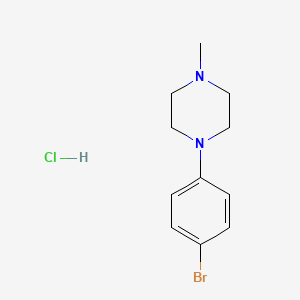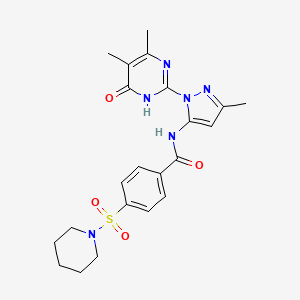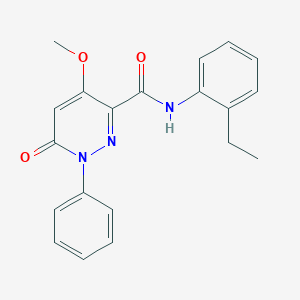![molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3](/img/structure/B2937020.png)
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-b]pyridines have been synthesized starting from readily available 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Aromatic Polyamides
Research focused on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units, which were prepared by activated polyamidation. These polyamides exhibited enhanced thermal stability and excellent solubility, attributed to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Such materials are crucial for developing high-performance polymers with potential applications in advanced material science, including electronics and coatings due to their amorphous nature and thermal properties (Choi & Jung, 2004).
Antimicrobial Activity Studies
Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The research included the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing that some of these compounds possess significant in vitro antimicrobial properties. This finding suggests potential applications in developing new antimicrobial agents that could be crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Advanced Organic Synthesis Techniques
The compound and its analogs have also been utilized in exploring advanced organic synthesis techniques, such as the rhenium-catalyzed regioselective synthesis of multisubstituted pyridines. This process involves the treatment of N-acetyl β-enamino ketones with alkynes, leading to the selective formation of multisubstituted pyridines. Such methodologies are pivotal for the pharmaceutical industry and organic chemistry, enabling the efficient synthesis of complex organic molecules (Yamamoto et al., 2012).
Luminescence Properties and Binding Characteristics
In another study, the luminescence properties of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes were investigated. This research is significant for the development of new luminescent materials with potential applications in sensors, bioimaging, and optoelectronics. The binding characteristics of these compounds with bovine serum albumin (BSA) were also studied, highlighting their potential medicinal value (Tang, Tang, & Tang, 2011).
Mecanismo De Acción
Target of Action
Related pyridine carboxamide derivatives have been found to targetMycobacterium tuberculosis and SARS-CoV-2-M Pro , and inhibit FOXM1 . These targets play crucial roles in the pathogenesis of tuberculosis, COVID-19, and cancer, respectively.
Mode of Action
A related pyridine carboxamide derivative, mmv687254, has been shown to inhibit the growth of mycobacterium tuberculosis in macrophages by inducing autophagy . This molecule is a prodrug and its anti-mycobacterial activity requires AmiC-dependent hydrolysis .
Biochemical Pathways
The induction of autophagy by related compounds suggests that it may influence cellular processes such as protein degradation, recycling of cellular components, and cell survival .
Pharmacokinetics
Related pyridine carboxamide derivatives have shown significant activity with ic50 values in the micromolar range , indicating potential bioavailability
Result of Action
Related compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis and potential anti-inflammatory activity .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYXQAKMXHGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)



![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)


![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2936959.png)